molecular formula C16H16ClNO B14960881 2-chloro-N-ethyl-N-(2-methylphenyl)benzamide

2-chloro-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No.: B14960881
M. Wt: 273.75 g/mol
InChI Key: VIKUYWVBOGWPRM-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H16ClNO. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is often used in chemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 2-methyl aniline with chloroacetyl chloride to form an intermediate, which is then reacted with ethylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-chloro-N-ethyl-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-ethyl-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

2-chloro-N-ethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-3-18(15-11-7-4-8-12(15)2)16(19)13-9-5-6-10-14(13)17/h4-11H,3H2,1-2H3

InChI Key

VIKUYWVBOGWPRM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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